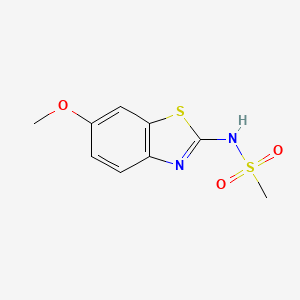
2-Benzyl-3-(4-hydroxyphenyl)quinazolin-4(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Benzyl-3-(4-hydroxyphenyl)quinazolin-4(3H)-one is a synthetic organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. This particular compound features a quinazolinone core with benzyl and hydroxyphenyl substituents, which contribute to its unique chemical and biological characteristics.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzyl-3-(4-hydroxyphenyl)quinazolin-4(3H)-one typically involves the following steps:
Formation of Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of Benzyl Group: The benzyl group can be introduced via a Friedel-Crafts alkylation reaction using benzyl chloride and a Lewis acid catalyst such as aluminum chloride.
Introduction of Hydroxyphenyl Group: The hydroxyphenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a suitable hydroxyphenyl halide reacts with the quinazolinone core in the presence of a base like potassium carbonate.
Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and employing purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The hydroxy group on the phenyl ring can undergo oxidation to form quinones or other oxidized derivatives.
Reduction: The quinazolinone core can be reduced to form dihydroquinazolinones under hydrogenation conditions.
Substitution: The benzyl and hydroxyphenyl groups can participate in various substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Halogenating agents like bromine or nitrating agents like nitric acid.
Major Products:
Oxidation: Quinones or hydroxyquinones.
Reduction: Dihydroquinazolinones.
Substitution: Halogenated or nitrated derivatives.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-cancer, anti-inflammatory, and anti-microbial properties.
Industry: Potential use in the development of new materials or as a precursor for pharmaceuticals.
作用机制
The mechanism of action of 2-Benzyl-3-(4-hydroxyphenyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets:
Molecular Targets: Enzymes or receptors involved in cellular signaling pathways.
Pathways Involved: Inhibition of key enzymes or modulation of receptor activity, leading to altered cellular responses such as reduced inflammation or inhibited cancer cell growth.
相似化合物的比较
2-Phenylquinazolin-4(3H)-one: Lacks the benzyl and hydroxyphenyl substituents, resulting in different biological activities.
3-(4-Hydroxyphenyl)quinazolin-4(3H)-one: Similar structure but without the benzyl group, leading to variations in its chemical reactivity and biological effects.
2-Benzylquinazolin-4(3H)-one: Lacks the hydroxyphenyl group, affecting its solubility and interaction with biological targets.
Uniqueness: 2-Benzyl-3-(4-hydroxyphenyl)quinazolin-4(3H)-one is unique due to the presence of both benzyl and hydroxyphenyl groups, which enhance its chemical reactivity and broaden its range of biological activities compared to its analogs.
属性
IUPAC Name |
2-benzyl-3-(4-hydroxyphenyl)quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O2/c24-17-12-10-16(11-13-17)23-20(14-15-6-2-1-3-7-15)22-19-9-5-4-8-18(19)21(23)25/h1-13,24H,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIHZRSMLZASYGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80351946 |
Source


|
| Record name | 4(3H)-Quinazolinone, 3-(4-hydroxyphenyl)-2-(phenylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80351946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76253-94-6 |
Source


|
| Record name | 4(3H)-Quinazolinone, 3-(4-hydroxyphenyl)-2-(phenylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80351946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(5-methyl-3-isoxazolyl)-1-{[2-(2-thienyl)-1,3-thiazol-4-yl]carbonyl}piperidine](/img/structure/B5506304.png)

![4-{[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]amino}-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5506326.png)
![N-cyclopentyl-2-[4-(4-methylphenyl)phenoxy]acetamide](/img/structure/B5506331.png)
![N-Benzyl-N-{4-ethoxy-6-[(3-pyridylmethyl)amino]-1,3,5-triazin-2-YL}amine](/img/structure/B5506333.png)


![4-[4-(cyclopentylcarbonyl)-1-piperazinyl]-2-methyl-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5506363.png)
![Methyl 4-[(trifluoromethyl)sulfanyl]phenylcarbamate](/img/structure/B5506370.png)
![3-[4-(3-fluoro-4-methoxyphenyl)-1,3-thiazol-2-yl]pyridine](/img/structure/B5506378.png)

![N-(4-{[2-methyl-6-(4-morpholinyl)-4-pyrimidinyl]amino}phenyl)-2-pyrimidinecarboxamide](/img/structure/B5506394.png)

